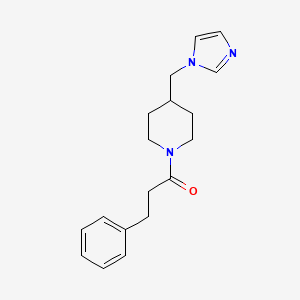

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one

Description

1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a heterocyclic organic compound featuring a piperidine core substituted at the 4-position with a methyl-linked imidazole moiety. The propan-1-one chain is further substituted with a phenyl group at the 3-position. The imidazole ring, a common pharmacophore in medicinal chemistry, may confer hydrogen-bonding capabilities, while the piperidine moiety could influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c22-18(7-6-16-4-2-1-3-5-16)21-11-8-17(9-12-21)14-20-13-10-19-15-20/h1-5,10,13,15,17H,6-9,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAKGASIRXZHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactionsThe final step often involves the coupling of the phenylpropanone moiety under specific conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .

Scientific Research Applications

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the phenylpropanone moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to two structurally related analogs:

Key Observations :

- Compound II lacks the piperidine ring, resulting in a simpler structure with lower molecular weight (~226 vs. ~327 g/mol). Its hydrothermal synthesis suggests stability under high-temperature conditions .

- Compound 12b introduces an indole ring and isopropylphenyl group, increasing steric bulk and molecular weight (~429 g/mol). The methylimidazole substitution may alter electronic properties compared to the unmethylated imidazole in the target compound .

Research Findings and Methodological Considerations

- Crystallographic Analysis : Compound II’s structure was resolved using X-ray crystallography, likely employing the CCP4 suite for data processing . The absence of similar data for the target compound limits direct conformational comparisons.

- Synthetic Challenges : The piperidine-imidazole linkage in the target compound may require sophisticated alkylation steps, contrasting with the straightforward hydrothermal method used for Compound II .

Biological Activity

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name: 1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-3-phenylpropan-1-one. The structure includes a piperidine ring linked to an imidazole moiety and a phenylpropanone group, which contributes to its diverse interactions with biological targets.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes the condensation of 4-(1H-imidazol-1-ylmethyl)piperidine with 3-phenylpropanone under basic conditions. Key steps in the synthesis may include:

- Nucleophilic substitution : The imidazole nitrogen attacks the electrophilic carbon of the chloromethyl group.

- Coupling reactions : These are performed under optimized conditions to maximize yield and purity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Opioid Receptor Modulation : Derivatives of similar structures have shown selective agonist activity at delta-opioid receptors, suggesting potential anxiolytic and antidepressant effects .

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar imidazole and piperidine structures exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anxiolytic and Antidepressant Effects : In a study evaluating derivatives of piperidine, compounds demonstrated significant effects in mouse models for anxiety and depression, indicating that modifications to the piperidine structure can enhance therapeutic potential .

- Enzyme Inhibition : Research on related piperidine derivatives has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, with IC50 values significantly lower than standard reference compounds. This suggests a potential for developing new treatments for conditions like Alzheimer's disease .

Data Table: Biological Activities

Q & A

Q. What are the recommended synthetic strategies for optimizing the yield and purity of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of imidazole derivatives with piperidine scaffolds and ketone functionalization. Key steps include:

- Catalyst Selection : Use coupling agents like HOBt/TBTU for amide bond formation to enhance reaction efficiency .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediates and ensure purity at each stage .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) under inert atmospheres (N₂) improve stability of reactive intermediates .

Q. How should researchers characterize the structural features of this compound to confirm its identity?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine and imidazole ring connectivity, with cross-peak analysis in 2D experiments (e.g., COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., using CCP4 suite programs) .

Q. What solvent systems are suitable for formulating this compound in biological assays?

Methodological Answer: Solubility in organic solvents (e.g., DMSO, ethanol) makes it compatible with in vitro assays. For aqueous compatibility:

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to minimize cytotoxicity .

- Surfactant Stabilization : Poloxamers or cyclodextrins enhance dispersion in buffer solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-Response Validation : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to assess specificity .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation of the imidazole ring) that may interfere with activity .

- Target Engagement Studies : Radioligand binding assays or SPR to confirm direct interactions with purported targets (e.g., GLP-1 receptor) .

Q. What computational approaches are effective for predicting the compound’s binding modes and off-target risks?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors) .

- Pharmacophore Mapping : Align with known imidazole-containing ligands (e.g., histamine H₃ receptor antagonists) to identify critical pharmacophoric features .

- ADMET Prediction : Tools like SwissADME to evaluate permeability, CYP inhibition, and hERG liability .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

Methodological Answer:

- Isosteric Replacement : Substitute the phenyl group with bioisosteres (e.g., pyridyl) to reduce oxidative metabolism .

- Prodrug Design : Introduce ester or carbamate moieties at the ketone group to improve oral bioavailability .

- Deuterium Labeling : Replace hydrogen atoms at metabolic hot spots (e.g., benzylic positions) to slow CYP-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.